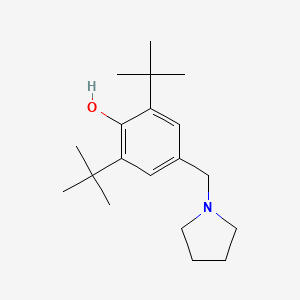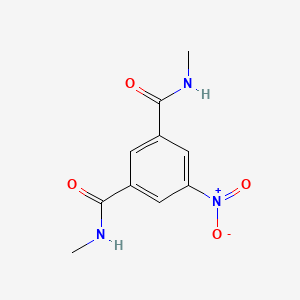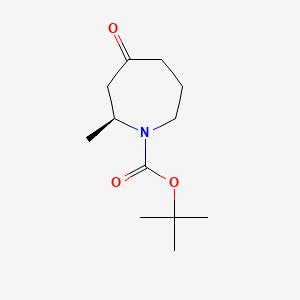
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azepane precursor under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester . The reaction is carried out under metal-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepane derivatives, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A related compound used as a protecting group for amines in organic synthesis.
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: Another tert-butyl ester used in the alkylation of indole derivatives.
Uniqueness
Tert-butyl (2S)-2-methyl-4-oxo-azepane-1-carboxylate is unique due to its azepane ring structure, which imparts specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability and reactivity in certain chemical reactions. Additionally, the oxo group in the ring structure allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-methyl-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-9-8-10(14)6-5-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clave InChI |
WWOXIDDANMMCNY-VIFPVBQESA-N |
SMILES isomérico |
C[C@H]1CC(=O)CCCN1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CC(=O)CCCN1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


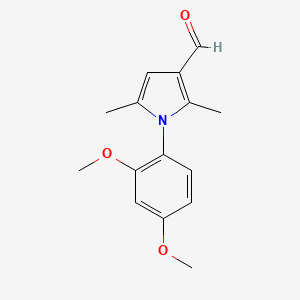

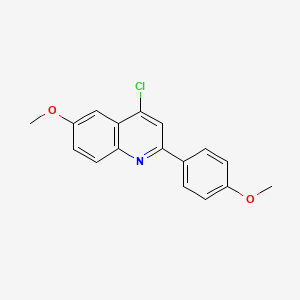
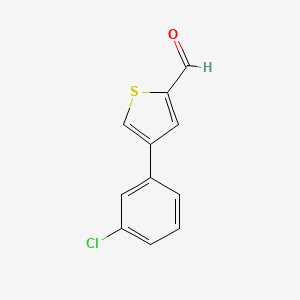
![tert-butyl 2-[[1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B13918403.png)
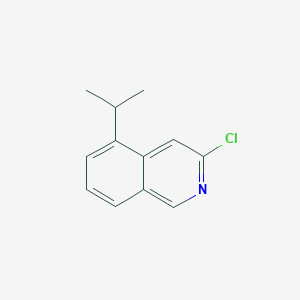
![tert-butyl N-[6-(9H-fluoren-9-ylmethoxycarbonylamino)-1-oxohexan-2-yl]carbamate](/img/structure/B13918410.png)
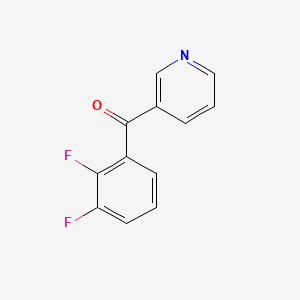
![(R)-2-Bromo-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13918416.png)
![Carbamic acid, [2-[[(3-amino-2-pyridinyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13918417.png)
